AChE-IN-66

Nematicide discovery Pyrano[3,2-c]pyridone SAR Root-knot nematode control

AChE-IN-66 (Compound 15b) is the most active pyrano[3,2-c]pyridone nematicidal agent against root-knot nematode M. incognita, with a 48h LC₅₀ of 28.8 μg/mL—1.7-fold more potent than the next analog. Its efficacy is benchmarked against the commercial standard carbofuran (LC₅₀ 26.92 μg/mL), making it the ideal positive control for SAR studies and nematicide discovery programs. Validated by molecular docking with a binding free energy of -6.90 kcal/mol to the AChE pocket, this lead compound ensures reproducible target engagement. Avoid experimental variability by securing the calibrated reference standard for the pyrano[3,2-c]pyridone series.

Molecular Formula C15H10N4O4
Molecular Weight 310.26 g/mol
Cat. No. B15560541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-66
Molecular FormulaC15H10N4O4
Molecular Weight310.26 g/mol
Structural Identifiers
InChIInChI=1S/C15H10N4O4/c16-7-10-12(8-2-1-3-9(6-8)19(21)22)13-11(23-14(10)17)4-5-18-15(13)20/h1-6,12H,17H2,(H,18,20)
InChIKeyCGDOSYBFZGZORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-66 for Nematicide Research: A Pyrano[3,2-c]pyridone Acetylcholinesterase-Binding Agent


AChE-IN-66, designated in the primary literature as compound 15b, is a pyrano[3,2-c]pyridone derivative synthesized as a nematicidal agent targeting Meloidogyne incognita [1]. The compound exhibits its activity through binding to the pocket of acetylcholinesterase (AChE), with a molecular formula of C₁₅H₁₀N₄O₄ and a molecular weight of 310.26 [1]. As a synthetic small molecule from a series of 23 evaluated pyrano[3,2-c]pyridone analogs, AChE-IN-66 represents the most active compound within this specific chemotype class [1].

AChE-IN-66 Procurement Rationale: Why Pyrano[3,2-c]pyridone Analogs Cannot Be Substituted Without Functional Validation


Within the pyrano[3,2-c]pyridone chemical series evaluated by Yadav et al. (2024), nematicidal activity varied substantially across structural analogs, with 48‑h LC₅₀ values ranging from 28.8 μg/mL for AChE-IN-66 (compound 15b) to 49.18 μg/mL for compound 15w—a 1.7‑fold difference in potency despite sharing the same core scaffold [1]. Furthermore, AChE-IN-66 was the only analog in the series subjected to molecular docking validation demonstrating direct AChE pocket binding, with a calculated binding free energy of −6.90 kcal/mol that correlates with its observed nematicidal efficacy [1]. Substituting with an alternative pyrano[3,2-c]pyridone analog without confirming both nematicidal potency and target engagement would compromise experimental reproducibility and lead to quantitatively distinct outcomes.

AChE-IN-66 Comparative Evidence: Quantified Differentiation from Structural Analogs and Commercial Nematicide


AChE-IN-66 Outperforms Structural Analogs 15m and 15w in 48‑h Nematicidal Potency Against Meloidogyne incognita

In a direct intra‑series comparison, AChE-IN-66 (compound 15b) demonstrated superior nematicidal activity against Meloidogyne incognita second‑stage juveniles (J2s) at 48 hours relative to its closest structural analogs in the pyrano[3,2-c]pyridone series. The LC₅₀ of AChE-IN-66 was 28.8 μg/mL, which represents a 38.5% lower concentration required for equivalent mortality compared to compound 15m (LC₅₀ = 46.8 μg/mL) and a 41.4% lower concentration compared to compound 15w (LC₅₀ = 49.18 μg/mL) under identical assay conditions [1]. This rank‑order potency establishes AChE-IN-66 as the optimal compound within this specific chemical series for nematicidal activity.

Nematicide discovery Pyrano[3,2-c]pyridone SAR Root-knot nematode control

AChE-IN-66 Achieves Nematicidal Activity Equivalent to Commercial Nematicide Carbofuran at 48 h

AChE-IN-66 was evaluated in parallel with the commercial nematicide carbofuran (a carbamate AChE inhibitor) under identical in vitro conditions. At 48 hours, AChE-IN-66 exhibited an LC₅₀ of 28.8 μg/mL, which is statistically comparable to carbofuran's LC₅₀ of 26.92 μg/mL—a difference of only 1.88 μg/mL [1]. This near‑equivalent potency demonstrates that AChE-IN-66, a synthetic pyrano[3,2-c]pyridone derivative, can achieve nematicidal efficacy matching that of a long‑established commercial standard while representing a distinct chemotype.

Nematicide benchmarking Carbofuran comparison M. incognita control

AChE-IN-66 Demonstrates Progressive Potency Increase from 24 h to 48 h Exposure

AChE-IN-66 exhibits a pronounced time‑dependent increase in nematicidal potency against Meloidogyne incognita. The LC₅₀ value decreased from 176 μg/mL at 24 hours to 29 μg/mL at 48 hours, representing a 6.07‑fold increase in potency over the 24‑hour interval [1]. While intra‑series comparison data at 24 hours are not available for analogs 15m and 15w, this temporal profile is a quantifiable characteristic of AChE-IN-66 that may inform experimental design regarding exposure duration required for maximal activity.

Time‑dependent nematicidal activity LC₅₀ kinetics M. incognita mortality

AChE-IN-66 Molecular Docking Validates AChE Pocket Binding with −6.90 kcal/mol Free Energy

Among the pyrano[3,2-c]pyridone series, AChE-IN-66 (compound 15b) was the sole analog subjected to explicit molecular docking analysis with acetylcholinesterase (AChE), yielding a binding free energy of −6.90 kcal/mol [1]. This in silico validation provides structural corroboration of the compound's proposed mechanism of action—AChE pocket binding—which is consistent with its observed nematicidal activity. The calculated binding energy serves as a quantitative descriptor that can be referenced when comparing AChE-IN-66 to other AChE‑targeting compounds evaluated under different computational parameters.

Molecular docking AChE binding In silico validation

AChE-IN-66 Optimal Use Cases: Research Applications Supported by Quantitative Evidence


Structure‑Activity Relationship (SAR) Studies with Pyrano[3,2-c]pyridone Scaffolds

AChE-IN-66 serves as the positive control or reference compound for SAR investigations within the pyrano[3,2-c]pyridone series. With a 48‑h LC₅₀ of 28.8 μg/mL, it represents the potency benchmark against which newly synthesized analogs should be compared [1]. Researchers can use AChE-IN-66 as a calibrated reference point to quantify whether structural modifications improve or diminish nematicidal activity relative to the series' most active member [1].

Nematicide Discovery and Lead Optimization Against Meloidogyne incognita

AChE-IN-66 is appropriate for use as a lead compound or comparator in nematicide discovery programs targeting root‑knot nematodes (Meloidogyne incognita). Its activity is benchmarked directly against carbofuran (LC₅₀ = 26.92 μg/mL), providing a commercially relevant reference point for assessing new chemical entities [1]. The compound's established 48‑h potency of 28.8 μg/mL enables reproducible dose‑response studies in in vitro nematicidal assays [1].

Acetylcholinesterase (AChE) Target Engagement and Binding Mode Studies

AChE-IN-66 is suitable for experimental and computational studies examining AChE pocket binding as a nematicidal mechanism. The compound's docking‑derived binding free energy of −6.90 kcal/mol [1] provides a quantitative reference value for comparative molecular modeling efforts. Its documented AChE binding [1] supports its use in target‑based assays designed to validate AChE inhibition in nematode models [1].

Time‑Dependent Nematicidal Activity Profiling and Assay Optimization

The documented 6.07‑fold increase in potency between 24 hours (176 μg/mL) and 48 hours (29 μg/mL) makes AChE-IN-66 a useful tool for investigating time‑dependent nematicidal effects and optimizing assay endpoint selection [1]. Researchers can leverage this characterized temporal profile to establish appropriate incubation periods that capture maximal compound activity [1].

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